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For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperlotine D, a naturally occurring amide alkaloid, has garnered interest within the scientific

community for its notable biological activities. This technical guide provides a comprehensive

overview of the chemical classification, physicochemical properties, and known biological

functions of Piperlotine D. Detailed experimental protocols for its isolation, spectroscopic data

for its characterization, and an exploration of its mechanism of action are presented to facilitate

further research and development efforts.

Chemical Classification and Structure
Piperlotine D is classified as an amide alkaloid. Its chemical structure consists of a pyrrolidine

ring linked via an amide bond to a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety. The

systematic IUPAC name for Piperlotine D is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-

trimethoxyphenyl)prop-2-en-1-one.

The key structural features of Piperlotine D are:

A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

An Amide Linkage: Connecting the pyrrolidine ring to the propenone backbone.
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A Trisubstituted Phenyl Group: A benzene ring with three methoxy groups at positions 3, 4,

and 5.

A Z-configured Double Bond: In the propenoyl linker, indicating a specific stereochemistry.

These structural characteristics place Piperlotine D in the broader class of phenylpropanoid-

amides, which are known for their diverse biological activities.

Physicochemical and Spectroscopic Data
The molecular formula of Piperlotine D is C₁₆H₂₁NO₄, and its molecular weight is 291.34 g/mol

. The following tables summarize the key physicochemical and spectroscopic data reported for

Piperlotine D, primarily from its isolation and characterization from Piper lolot[1].

Table 1: Physicochemical Properties of Piperlotine D
Property Value

Molecular Formula C₁₆H₂₁NO₄

Molecular Weight 291.34 g/mol

Appearance Amorphous solid

IUPAC Name
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-

trimethoxyphenyl)prop-2-en-1-one

CAS Number 958296-13-4

Table 2: ¹H NMR Spectroscopic Data for Piperlotine D
(CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

6.78 s H-2', H-6'

6.51 d 12.8 H-3

5.89 d 12.8 H-2

3.87 s 3', 4', 5'-OCH₃

3.61 t 6.8 H-2'', H-5''

1.95 quint 6.8 H-3'', H-4''

Table 3: ¹³C NMR Spectroscopic Data for Piperlotine D
(CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

165.7 C-1

153.4 C-3', C-5'

141.9 C-3

139.0 C-4'

131.0 C-1'

118.9 C-2

105.8 C-2', C-6'

61.0 4'-OCH₃

56.2 3', 5'-OCH₃

46.5 C-2'', C-5''

26.3 C-3'', C-4''

Table 4: Mass Spectrometry Data for Piperlotine D
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Technique Ionization Mode Observed m/z Assignment

ESI-MS Positive 292.1543 [M+H]⁺

Biological Activity and Mechanism of Action
The primary reported biological activity of Piperlotine D is its potent antiplatelet aggregation

effect[1]. It has been shown to inhibit platelet aggregation induced by both arachidonic acid

(AA) and platelet-activating factor (PAF)[1].

While the precise mechanism of action has not been fully elucidated, its inhibitory effect on

PAF-induced aggregation suggests that Piperlotine D may act as a platelet-activating factor

receptor (PAFR) antagonist. PAFR is a G-protein coupled receptor that, upon activation by PAF,

initiates a signaling cascade leading to platelet activation and aggregation.

The proposed mechanism of action is visualized in the signaling pathway diagram below.
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Proposed mechanism of Piperlotine D as a PAFR antagonist.

Experimental Protocols
Isolation of Piperlotine D from Piper lolot
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The following protocol is a summary of the activity-guided isolation procedure described by Li

et al. (2007)[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

